molecular formula C17H21N3O6S2 B13483773 N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Cat. No.: B13483773
M. Wt: 427.5 g/mol
InChI Key: OCQGTQKDNOAKEM-UHFFFAOYSA-N
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Description

N-[2-(3-Benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a bis-sulfonamide derivative featuring a central ethylacetamide backbone flanked by two aromatic sulfonamide groups. The compound’s structure includes a 4-methoxybenzenesulfonamido substituent and a benzenesulfonamido group at the 3-position, creating a sterically hindered yet conformationally stabilized molecule.

Properties

Molecular Formula

C17H21N3O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[[3-(benzenesulfonamido)-4-methoxyphenyl]sulfonylamino]ethyl]acetamide

InChI

InChI=1S/C17H21N3O6S2/c1-13(21)18-10-11-19-27(22,23)15-8-9-17(26-2)16(12-15)20-28(24,25)14-6-4-3-5-7-14/h3-9,12,19-20H,10-11H2,1-2H3,(H,18,21)

InChI Key

OCQGTQKDNOAKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has a range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Sulfonamide and Acetamide Motifs

(a) N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide
  • Structure : Contains a single 4-methoxybenzenesulfonamido group linked to a phenylsulfonyl-acetamide core.
  • Key Features : Stabilized by intramolecular C–H···O and N–H···O hydrogen bonds, forming a planar crystal structure .
  • Molecular Weight : ~370 g/mol (estimated).
  • Synthesis : Synthesized via reaction of sodium sulphacetamide with methoxybenzenesulfonyl chloride under basic conditions .
(b) N-(4-Methoxyphenyl)acetamide
  • Structure : A simpler analog lacking sulfonamide groups, featuring a single methoxyphenyl-acetamide moiety.
  • Key Features : Reduced steric hindrance and higher solubility in polar solvents due to the absence of sulfonamide groups .
  • Molecular Weight : 179.22 g/mol.
(c) 2-(4-Chloro-3-methylphenoxy)-N-[4-[(ethylphenylamino)sulfonyl]phenyl]acetamide
  • Structure: Includes a chloro-methylphenoxy substituent and a sulfonamide-linked phenyl group.
  • Key Features : Enhanced lipophilicity due to chloro and methyl groups; molecular weight = 458.96 g/mol .

Ethylacetamide Derivatives with Aromatic Substituents

(a) N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide
  • Structure : Ethylacetamide chain attached to a methoxy-substituted naphthyl group.
(b) 2-(3-Benzyloxy-4-methoxyphenyl)-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide
  • Structure : Dual benzyloxy-methoxyphenyl groups on the ethylacetamide backbone.
  • Key Features : High molecular weight (~580 g/mol) and increased hydrophobicity due to benzyl protecting groups .

Sulfonamide-Based Pharmaceutical Intermediates

Compounds like N-(1-(4-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide () and N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide () highlight the pharmaceutical relevance of sulfonamide-acetamide hybrids. These structures often exhibit antimicrobial or enzyme-inhibitory properties due to sulfonamide’s ability to mimic biological substrates .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
N-[2-(3-Benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide (Target) C₂₃H₂₄N₄O₇S₂ (estimated) Dual sulfonamido, methoxy, ethylacetamide ~556.64 High steric hindrance, hydrogen bonding
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide C₁₅H₁₆N₂O₆S₂ Single sulfonamido, methoxy ~370.42 Planar crystal structure
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ Methoxyphenyl 179.22 High solubility in polar solvents
2-(4-Chloro-3-methylphenoxy)-N-[4-[(ethylphenylamino)sulfonyl]phenyl]acetamide C₂₃H₂₃ClN₂O₄S Chloro, methyl, sulfonamido 458.96 Lipophilic, potential CNS activity
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide C₁₅H₁₇NO₂ Methoxy-naphthyl ~259.31 Enhanced π-π interactions

Key Research Findings

Synthetic Pathways : Sulfonamide-acetamide compounds are typically synthesized using sulfonyl chlorides and amine precursors under basic conditions, as seen in . The target compound likely follows a similar route but requires sequential sulfonylation steps .

Stability and Solubility : Compounds with methoxy groups (e.g., ) exhibit improved aqueous solubility compared to benzyloxy or naphthyl derivatives (). The dual sulfonamido groups in the target compound may reduce solubility but enhance thermal stability via hydrogen bonding .

Biological Relevance : Sulfonamide derivatives are frequently explored as antimicrobial agents or enzyme inhibitors. The presence of multiple sulfonamido groups in the target compound could enhance binding to bacterial dihydropteroate synthase, a common drug target .

Biological Activity

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H23N3O6S2C_{18}H_{23}N_{3}O_{6}S_{2} with a molecular weight of 441.5 g/mol. The compound features a complex structure that includes sulfonamide groups, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18H23N3O6S2C_{18}H_{23}N_{3}O_{6}S_{2}
Molecular Weight441.5 g/mol
SMILESCOc1ccc(S(=O)(=O)N(C)CCNC(C)=O)cc1NS(=O)(=O)c1ccccc1

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related sulfonamide compounds have shown inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that involve the disruption of folic acid synthesis, similar to other sulfa drugs.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in the body. For example, sulfonamide compounds often act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.

Study 1: Inhibition of Pro-inflammatory Cytokines

A study evaluated the effects of various sulfonamide derivatives on the production of pro-inflammatory cytokines in vitro. Results indicated that this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential use as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs.

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